molecular formula C10H17N3O2 B15327245 3-(3,5-Dimethyl-1h-pyrazol-1-yl)-2-(ethylamino)propanoic acid

3-(3,5-Dimethyl-1h-pyrazol-1-yl)-2-(ethylamino)propanoic acid

Cat. No.: B15327245
M. Wt: 211.26 g/mol
InChI Key: YDVKXMRIOAEBFJ-UHFFFAOYSA-N
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Description

3-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(ethylamino)propanoic acid (CAS: 1248776-13-7) is a secondary amine derivative featuring a pyrazole core substituted with methyl groups at the 3- and 5-positions and an ethylamino group attached to a propanoic acid backbone . Its molecular formula is C₁₁H₁₈N₃O₂, with a molecular weight of 239.31 g/mol . The compound is notable for its high purity (98%) and applications in pharmaceutical intermediates and organic synthesis . Its structure combines a rigid pyrazole ring with a flexible ethylamino-propanoic acid chain, enabling interactions with biological targets such as enzymes or receptors.

Properties

Molecular Formula

C10H17N3O2

Molecular Weight

211.26 g/mol

IUPAC Name

3-(3,5-dimethylpyrazol-1-yl)-2-(ethylamino)propanoic acid

InChI

InChI=1S/C10H17N3O2/c1-4-11-9(10(14)15)6-13-8(3)5-7(2)12-13/h5,9,11H,4,6H2,1-3H3,(H,14,15)

InChI Key

YDVKXMRIOAEBFJ-UHFFFAOYSA-N

Canonical SMILES

CCNC(CN1C(=CC(=N1)C)C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(ethylamino)propanoic acid typically involves the following steps:

  • Formation of the Pyrazole Core: The pyrazole ring can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters.

  • Substitution at the 3 and 5 Positions: The pyrazole core is then methylated at the 3 and 5 positions using appropriate methylating agents such as methyl iodide.

  • Introduction of the Ethylamino Group: The ethylamino group is introduced through nucleophilic substitution reactions involving ethylamine.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(ethylamino)propanoic acid can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the compound into its corresponding carboxylic acid derivatives.

  • Reduction: Reduction reactions can reduce the pyrazole ring or the ethylamino group.

  • Substitution: Nucleophilic substitution reactions can replace the ethylamino group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles like halides and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids and their derivatives.

  • Reduction Products: Reduced pyrazole derivatives and ethylamine derivatives.

  • Substitution Products: Various substituted pyrazoles and amines.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties. Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, such as cancer and inflammatory conditions. Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(ethylamino)propanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The following compounds share structural motifs with the target molecule, differing in substituent positions or functional groups:

Compound Name CAS Number Molecular Formula Key Substituents Purity Availability
3-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(ethylamino)propanoic acid (Target) 1248776-13-7 C₁₁H₁₈N₃O₂ 3,5-dimethylpyrazole; ethylamino-propanoic acid 98% Discontinued
3-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)-2-(ethylamino)propanoic acid 1290774-82-1 C₁₂H₂₁N₃O₂ 4-ethyl,3,5-dimethylpyrazole; ethylamino chain N/A Commercial
2-Amino-3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid 1247439-46-8 C₁₁H₁₈N₃O₂ Amino group at C2; 4-ethylpyrazole N/A Available
[Propetamphos] 3-[(Ethylamino)methoxyphosphinothioyl]oxy-2-butenoic acid ester 31218-83-4 C₁₀H₂₀NO₄PS Ethylamino-phosphinothioyl ester N/A Regulated

Structural and Functional Differences

  • Pyrazole Substitution: The target compound’s 3,5-dimethylpyrazole group enhances steric hindrance and hydrophobicity compared to the 4-ethyl-substituted analogue (CAS: 1290774-82-1), which may improve membrane permeability .
  • Amino Acid Backbone: The ethylamino group at the C2 position in the target compound contrasts with the C2-amino group in CAS: 1247439-46-6. This difference alters hydrogen-bonding capacity and ionic interactions, affecting binding to biological targets like kinases or GPCRs .
  • Functional Group Modifications: Propetamphos (CAS: 31218-83-4) replaces the propanoic acid with a phosphorothioate ester, conferring insecticidal activity but reducing water solubility .

Physicochemical Properties

  • Solubility : The target compound’s carboxylic acid group enhances aqueous solubility compared to esterified analogues like propetamphos .
  • Thermal Stability : Methyl groups on the pyrazole ring (target) likely increase thermal stability over unsubstituted pyrazoles due to reduced ring strain .

Research Findings and Limitations

  • Synthesis Challenges : The target compound’s discontinued status () may reflect synthetic complexity or low yield compared to analogues like CAS: 1247439-46-8, which is actively marketed .
  • Biological Activity : Computational studies predict that the 3,5-dimethylpyrazole moiety in the target compound enhances binding affinity to cyclooxygenase-2 (COX-2) compared to unsubstituted pyrazoles .

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